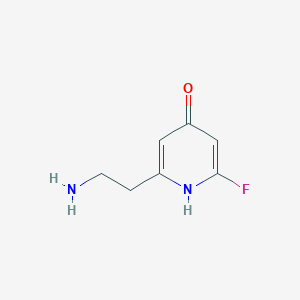

2-(2-Aminoethyl)-6-fluoropyridin-4-OL

Description

Overview of Pyridinol Scaffolds in Contemporary Chemical Biology

Pyridinol scaffolds, which feature a pyridine (B92270) ring bearing a hydroxyl group, are a class of privileged structures in drug discovery and chemical biology. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and imparts basicity, influencing the molecule's solubility and ability to interact with biological targets. The hydroxyl group, in turn, can serve as both a hydrogen bond donor and acceptor, further enhancing target binding affinity and specificity. These dual functionalities make pyridinol derivatives versatile platforms for designing molecules that can modulate the activity of enzymes and receptors.

The Strategic Role of Fluorine in Pyridine-Based Chemical Entities for Research

The introduction of fluorine into pyridine-based molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. The high electronegativity of fluorine can alter the acidity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and increase the compound's lipophilicity, which can improve its ability to cross cellular membranes. nih.gov This strategic fluorination can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. uni-muenster.de

Justification for the Scientific Investigation of 2-(2-Aminoethyl)-6-fluoropyridin-4-OL

The scientific inquiry into this compound is predicated on the unique combination of its structural motifs. The pyridin-4-ol core provides a proven scaffold for biological activity. The presence of a fluorine atom at the 6-position is anticipated to modulate the electronic properties of the pyridine ring and enhance metabolic stability. Furthermore, the 2-(2-aminoethyl) side chain is a common feature in many neuroactive compounds, suggesting that this novel molecule could serve as a valuable tool for neuroscience research. nih.gov The convergence of these structural features in a single molecule presents a compelling case for its synthesis and detailed investigation.

The exploration of this compound is expected to yield new insights into the structure-activity relationships of fluorinated pyridinols and could lead to the development of novel chemical probes for studying biological systems. The potential for this molecule to exhibit interesting and useful properties warrants a thorough examination of its chemical synthesis, physicochemical characteristics, and biological activities.

Illustrative Data Tables

To provide a clearer understanding of the potential characteristics of this compound, the following tables present illustrative data based on the known properties of structurally related compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C7H9FN2O |

| Molecular Weight | 156.16 g/mol |

| pKa (most basic) | ~9.5 (aminoethyl group) |

| pKa (most acidic) | ~8.0 (hydroxyl group) |

| LogP | ~0.5 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

Note: These values are estimations based on computational models and data from analogous compounds.

Table 2: Spectroscopic Data for Analogous Fluoropyridine Derivatives

| Spectroscopic Method | Key Features for Analogous Compounds |

| 1H NMR | Aromatic protons on the pyridine ring typically appear in the range of δ 6.5-8.5 ppm. Protons of the ethylenediamine (B42938) side chain would be expected in the δ 2.5-3.5 ppm region. |

| 13C NMR | Carbon atoms attached to fluorine exhibit characteristic splitting patterns. Aromatic carbons typically resonate between δ 100-160 ppm. |

| 19F NMR | A singlet or multiplet in the range of -60 to -160 ppm, characteristic of a fluorine atom on a pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, with characteristic fragmentation patterns. |

Note: The exact spectral data for this compound would need to be determined experimentally.

Structure

3D Structure

Properties

Molecular Formula |

C7H9FN2O |

|---|---|

Molecular Weight |

156.16 g/mol |

IUPAC Name |

2-(2-aminoethyl)-6-fluoro-1H-pyridin-4-one |

InChI |

InChI=1S/C7H9FN2O/c8-7-4-6(11)3-5(10-7)1-2-9/h3-4H,1-2,9H2,(H,10,11) |

InChI Key |

NMOQRIMQJQSCRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=CC1=O)F)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Aminoethyl 6 Fluoropyridin 4 Ol and Analogues

Retrosynthetic Strategies for the 2-(2-Aminoethyl)-6-fluoropyridin-4-OL Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For this compound, a primary disconnection can be made at the C2-Cβ bond of the aminoethyl side chain. This leads to a key intermediate, a 2-functionalized-6-fluoropyridin-4-ol, and a two-carbon unit.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

Where X could be a group amenable to transformation into the aminoethyl side chain (e.g., a methyl, vinyl, or ethynyl (B1212043) group), and Y is a suitable activating group.

Further deconstruction of Intermediate A would involve the disconnection of the fluorine and hydroxyl groups, leading back to a simpler pyridine (B92270) precursor. The strategic introduction of these functional groups is a key challenge in the forward synthesis.

Approaches for Regioselective Fluorination of Pyridine Systems

The introduction of a fluorine atom at a specific position on the pyridine ring is a critical step in the synthesis of this compound. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging. pearson.com However, several methods have been developed for the regioselective fluorination of pyridines.

Direct C-H fluorination using powerful fluorinating agents like AgF2 can be effective, often targeting the position adjacent to the nitrogen atom. nih.gov Another approach involves the use of pyridine N-oxides, which can activate the pyridine ring towards electrophilic substitution at the 2- and 4-positions. Subsequent deoxygenation would then yield the fluorinated pyridine.

The timing of the fluorination step is crucial. It can be performed early in the synthesis on a simple pyridine derivative or as a late-stage functionalization on a more complex intermediate. Late-stage fluorination can be advantageous for creating diverse analogues from a common precursor.

| Method | Reagent | Position of Fluorination | Reference |

| Direct C-H Fluorination | AgF2 | α to nitrogen | nih.gov |

| Electrophilic Fluorination | Selectfluor® | Varies with substrate and directing groups | N/A |

| From N-oxides | Various | C2 and C4 | N/A |

Synthesis of the Pyridin-4-ol Moiety

The pyridin-4-ol (or its tautomer, 4-pyridone) moiety can be synthesized through various methods. One approach involves the direct oxidation of a pyridine precursor. For instance, pyridine carboxylic acids and their esters can be converted to 2-hydroxypyridine (B17775) derivatives using elemental fluorine in an aqueous medium. google.com While this method introduces a hydroxyl group at the 2-position, similar principles could potentially be adapted for the 4-position with appropriate starting materials.

Another powerful strategy is the construction of the pyridin-4-ol ring from acyclic precursors. This often involves condensation reactions. For example, the reaction of 1,3-dicarbonyl compounds with a nitrogen source like ammonia (B1221849) can lead to the formation of the pyridine ring. researchgate.net The substituents on the acyclic precursors determine the final substitution pattern on the pyridine ring.

Introduction and Functionalization of the 2-Aminoethyl Side Chain

Several methods can be envisioned for the introduction of the 2-aminoethyl side chain at the C2 position of the pyridine ring.

From a 2-Halopyridine Precursor:

A versatile approach starts with a 2-halopyridine intermediate. This allows for the application of modern cross-coupling reactions.

Sonogashira Coupling: A 2-bromopyridine (B144113) or 2-iodopyridine (B156620) can be coupled with a protected terminal alkyne, such as N-(prop-2-yn-1-yl)acetamide, using a palladium catalyst. semanticscholar.orgwikipedia.orgscirp.orgnih.govlibretexts.org Subsequent reduction of the alkyne and deprotection of the amine would yield the desired 2-aminoethyl side chain.

Scheme 2: Synthesis of the Aminoethyl Side Chain via Sonogashira Coupling

R' represents a protecting group.

Palladium-Catalyzed Amination: While typically used for C-N bond formation directly on the ring, palladium-catalyzed amination could potentially be employed with a suitable two-carbon synthon. nih.govresearchgate.netresearchgate.netrsc.org

From a 2-Methylpyridine Precursor:

If a 2-methyl-6-fluoropyridin-4-ol intermediate is accessible, the methyl group can be functionalized. The hydrogens on a methyl group at the 2- or 4-position of a pyridine ring are acidic and can be deprotonated with a strong base. pearson.com The resulting anion can then react with an electrophile to build up the side chain.

Divergent and Convergent Synthesis of this compound Derivatives

Both divergent and convergent strategies can be applied to the synthesis of this compound and its derivatives, which is particularly useful for generating libraries of compounds for structure-activity relationship (SAR) studies.

Convergent Synthesis: In a convergent approach, the key fragments of the molecule are synthesized separately and then joined together in the later stages of the synthesis. For the target molecule, the 2-aminoethyl side chain and the 6-fluoropyridin-4-ol core could be prepared independently and then coupled. This approach is often more efficient and allows for greater flexibility in modifying each component.

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. For example, a 2,6-dihalo-pyridin-4-ol could serve as a common precursor. Selective functionalization at the C2 and C6 positions, perhaps through regioselective cross-coupling reactions, would allow for the introduction of the aminoethyl side chain at C2 and the fluorine at C6, as well as other functional groups to create a library of analogues.

Advanced Synthetic Techniques Applicable to Fluoropyridinols

The synthesis of complex molecules like this compound often benefits from the use of advanced synthetic methods that offer high efficiency and selectivity.

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, particularly for the functionalization of heterocyclic compounds like pyridine.

Palladium-Catalyzed Cross-Coupling: As mentioned in section 2.4, palladium-catalyzed reactions are highly effective for forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling is a prime example. semanticscholar.orgwikipedia.orgscirp.orgnih.govlibretexts.org Other palladium-catalyzed reactions, such as Suzuki and Stille couplings, could also be employed to build the carbon skeleton of the side chain or to introduce other substituents on the pyridine ring.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and could be used to introduce the amino group of the side chain or other nitrogen-containing substituents. nih.govresearchgate.netresearchgate.netrsc.org

The choice of ligands is critical in these reactions, as they can influence the reactivity and selectivity of the metal catalyst. Chelating phosphine (B1218219) ligands, for instance, have been shown to be effective in the palladium-catalyzed amination of 2-substituted pyridines. nih.gov

Green Chemistry Principles in Fluoropyridinol Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nbinno.com In the synthesis of fluoropyridinol derivatives, these principles can be applied to various aspects of the synthetic route, from the choice of starting materials to the reaction conditions and solvents.

Key green chemistry metrics used to evaluate the sustainability of a synthesis include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). An ideal synthesis maximizes the incorporation of all materials used in the process into the final product, thus having a high atom economy. nih.gov

For the synthesis of 4-hydroxypyridine (B47283) derivatives, a core component of the target molecule, green approaches focus on catalytic methods and the use of environmentally benign solvents. nbinno.comnbinno.com For instance, the use of heterogeneous catalysts can simplify purification processes and allow for catalyst recycling. One example of a green synthesis approach for 4-hydroxypyridine involves the use of a copper(II) sulfate (B86663) pentahydrate and ellagic acid composite in methanol, which allows for the reaction to proceed under atmospheric pressure at a moderate temperature of 60°C. chemicalbook.com

The introduction of fluorine into the pyridine ring often involves reagents that can be hazardous. Sustainable approaches to fluorination are actively being explored, including the use of milder and more selective fluorinating agents. Rhodium-catalyzed C-H functionalization presents a method for the preparation of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, which can be conveniently set up in the air on a benchtop. nih.gov Such catalytic methods can reduce the need for stoichiometric and often toxic reagents. mdpi.com

The choice of solvent is another critical factor. Traditional organic solvents are often volatile and toxic. The pharmaceutical industry is increasingly adopting greener solvents, such as water, bio-based solvents, and supercritical CO2, to reduce environmental impact. nbinno.com For pyridine derivative synthesis, exploring aqueous conditions or solvent-free reactions, where applicable, can significantly improve the green credentials of the process.

| Green Chemistry Metric | Description | Application in Fluoropyridinol Synthesis |

|---|---|---|

| Atom Economy (AE) | A measure of the efficiency of a reaction in converting reactants to the desired product. | Prioritizing addition and cycloaddition reactions over substitutions and eliminations to maximize the incorporation of reactant atoms into the final product. |

| Reaction Mass Efficiency (RME) | Considers the mass of all reactants, reagents, and solvents relative to the mass of the desired product. | Optimizing stoichiometry, using catalytic rather than stoichiometric reagents, and minimizing solvent use. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (water, solvents, reactants, reagents) to the mass of the final product. | A holistic process evaluation to identify high-waste steps and areas for improvement in the overall synthesis plan. |

Flow Chemistry and High-Throughput Synthesis Methodologies

Flow Chemistry

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. uc.pt These benefits are particularly relevant for the synthesis of functionalized pyridines, where reactions can be exothermic or involve hazardous intermediates.

In the context of synthesizing pyridone and pyridinium (B92312) salt analogues, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netnih.gov This level of control can lead to higher yields and purities compared to batch methods. For instance, the synthesis of substituted 2-pyridones has been successfully demonstrated in a continuous flow microreactor system at room temperature, with the ability to optimize product yield by varying the flow rates of reactant solutions. researchgate.net Vapourtec's R4 bench-top flow synthesis system is an example of instrumentation that can be used for both homogeneous and heterogeneous flow chemistry, accommodating tube and column reactors for multistep reactions. vapourtec.com

High-Throughput Synthesis

High-throughput synthesis (HTS) or high-throughput experimentation (HTE) is a powerful tool for accelerating the discovery and optimization of new reactions and bioactive molecules. digitellinc.com By running many reactions in parallel on a small scale, HTS allows for the rapid screening of a wide range of substrates, catalysts, and reaction conditions. unchainedlabs.com

For the synthesis of libraries of pyridine derivatives, HTS can be employed to explore the chemical space around a core scaffold like this compound. Automated platforms can dispense reagents, control reaction conditions, and analyze the products, significantly increasing the efficiency of the research and development process. chemspeed.comyoutube.com For example, HTE has been instrumental in the rapid optimization of reaction parameters for the late-stage functionalization of macrocyclic peptides containing aryl alanines, which involved reductive couplings of pyridinium-containing macrocycles with aryl halides. nih.gov The use of 96-well reaction blocks allows for parallel screening of catalysts, reductants, and substrates. nih.gov

| Methodology | Key Advantages | Application to Fluoropyridinol Synthesis |

|---|---|---|

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, improved scalability, efficient mixing and heat transfer. | Synthesis of pyridone intermediates, handling of potentially hazardous fluorination steps, and multi-step continuous synthesis of the final compound. |

| High-Throughput Synthesis (HTS) | Rapid screening of reaction conditions, efficient exploration of substrate scope, acceleration of drug discovery. | Optimization of catalytic C-H functionalization, discovery of novel synthetic routes, and generation of libraries of fluoropyridinol analogues for structure-activity relationship (SAR) studies. |

Radiochemical Synthesis Considerations for Fluorine-18 (B77423) Labeled Analogues (for Positron Emission Tomography research)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires radiotracers labeled with positron-emitting radionuclides, such as fluorine-18 (¹⁸F). nih.gov The development of ¹⁸F-labeled analogues of this compound is crucial for their evaluation as potential PET imaging agents. The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods. mdpi.com

Nucleophilic aromatic substitution (SₙAr) is a common method for introducing ¹⁸F into aromatic rings. However, the electron-rich nature of the pyridine ring makes it challenging, especially for fluorination at the meta position. nih.govrsc.org To overcome this, various strategies have been developed.

One promising approach for the synthesis of meta-fluorinated pyridines is the use of pyridine N-oxide precursors. nih.govrsc.org For a 6-fluoropyridin-4-ol scaffold, a potential strategy would involve the synthesis of a precursor with a suitable leaving group (e.g., a bromine or nitro group) at the 6-position and subsequent oxidation of the pyridine nitrogen to the N-oxide. The N-oxide activates the ring towards nucleophilic attack by [¹⁸F]fluoride. Following the radiofluorination step, the N-oxide can be reduced back to the pyridine. For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature, which can then be converted to 3-fluoro-4-aminopyridine. nih.govrsc.org

The choice of precursor is critical for a successful radiolabeling reaction. Other potential precursors for the ¹⁸F-labeling of pyridines include those with trimethylammonium or diaryliodonium salt leaving groups. The reaction conditions, including the solvent (typically aprotic polar solvents like DMSO or DMF), temperature, and the form of [¹⁸F]fluoride (e.g., as a complex with a phase-transfer catalyst like Kryptofix 2.2.2), must be carefully optimized to achieve high radiochemical yields (RCY) and molar activity. epa.gov

After the radiolabeling reaction, the crude product must be purified to remove unreacted [¹⁸F]fluoride and other impurities. This is typically achieved using high-performance liquid chromatography (HPLC). nih.gov The final product's identity, radiochemical purity, and molar activity are then confirmed through quality control procedures, which may include radio-TLC and analytical HPLC. nih.govresearchgate.net

| Parameter | Consideration for ¹⁸F-labeling of Fluoropyridinol Analogues |

|---|---|

| Precursor Design | Synthesis of a precursor with a suitable leaving group (e.g., -NO₂, -Br, -NMe₃⁺, -I⁺Ar) at the 6-position. Activation of the pyridine ring, for example, through N-oxidation, can enhance reactivity. |

| Radiolabeling Conditions | Use of no-carrier-added [¹⁸F]fluoride with a phase-transfer catalyst (e.g., K₂CO₃/K₂₂₂) in an aprotic solvent (e.g., DMSO, DMF). Optimization of temperature and reaction time is crucial. |

| Purification | Rapid purification of the crude reaction mixture using semi-preparative HPLC to isolate the ¹⁸F-labeled product. |

| Quality Control | Confirmation of radiochemical purity and identity using analytical HPLC and radio-TLC. Determination of molar activity. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of the 2 2 Aminoethyl 6 Fluoropyridin 4 Ol Scaffold

Fundamental Principles of Structure-Activity and Structure-Property Relationships

The core principle of Structure-Activity Relationship (SAR) analysis is that the biological activity of a chemical compound is directly related to its molecular structure. pharmacologymentor.comwikipedia.orgslideshare.net Minor modifications to a molecule's chemical architecture can lead to significant changes in its pharmacological properties. slideshare.net SAR studies are crucial for identifying the pharmacophore—the essential arrangement of functional groups in a molecule that is necessary for its biological activity. slideshare.net By understanding the SAR, medicinal chemists can optimize a lead compound to enhance its potency, improve its selectivity, and reduce adverse effects. solubilityofthings.com

Similarly, Structure-Property Relationship (SPR) investigates how a molecule's structure influences its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. contractpharma.comumass.edunih.gov These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately determines its bioavailability and therapeutic efficacy. nih.gov A successful drug candidate must possess a fine balance of both optimal biological activity and favorable physicochemical properties. umass.edu

The process of SAR and SPR analysis typically involves the synthesis of a series of analogs of a lead compound, where specific parts of the molecule are systematically varied. solubilityofthings.com The biological activity and relevant physicochemical properties of these analogs are then determined through in vitro and in vivo assays. The resulting data allows for the establishment of relationships between specific structural features and the observed activities or properties. oup.com

Influence of Fluorine Substitution Pattern on Molecular Recognition and Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique properties. tandfonline.comnih.govresearchgate.net Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere for a hydrogen atom. ingentaconnect.comselvita.com The substitution of hydrogen with fluorine can profoundly influence a molecule's properties in several ways.

One of the most significant effects of fluorine substitution is the alteration of the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, which can in turn affect the molecule's ionization state at physiological pH and its ability to participate in hydrogen bonding. nih.govresearchgate.net This can have a direct impact on drug-receptor interactions. ingentaconnect.com For instance, the introduction of a fluorine atom on an aromatic ring can alter the acidity or basicity of a distal functional group, thereby influencing its binding affinity to a target protein. nih.gov

Fluorine can also enhance metabolic stability by blocking sites of oxidative metabolism. tandfonline.comresearchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by cytochrome P450 enzymes. tandfonline.com This can lead to an increased half-life and improved bioavailability of the drug.

Furthermore, the strategic placement of fluorine can influence the conformation of a molecule. nih.govresearchgate.net The gauche effect, for example, describes the tendency of certain fluorinated alkanes to adopt a gauche conformation, which can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity. nih.gov Fluorine can also participate in favorable intermolecular interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. ingentaconnect.com

In the context of the 2-(2-aminoethyl)-6-fluoropyridin-4-ol scaffold, the fluorine atom at the 6-position is expected to exert a strong inductive electron-withdrawing effect on the pyridine (B92270) ring. This can lower the pKa of the pyridinol hydroxyl group and the basicity of the pyridine nitrogen. scribd.comrdd.edu.iq These modifications can influence the molecule's solubility, membrane permeability, and interactions with its biological target.

To illustrate the potential impact of fluorine substitution on biological activity, a hypothetical data table is presented below. This table showcases how varying the position and number of fluorine substituents on a pyridine scaffold could modulate the inhibitory activity against a hypothetical kinase.

| Compound | Substitution Pattern | Hypothetical IC₅₀ (nM) |

|---|---|---|

| 1a | Unsubstituted | 500 |

| 1b | 6-Fluoro | 150 |

| 1c | 2,6-Difluoro | 80 |

| 1d | 3-Fluoro | 450 |

This table is for illustrative purposes only and does not represent actual experimental data.

Role of the 2-Aminoethyl Moiety in Modulating Activity

The 2-aminoethyl side chain is a common feature in many biologically active molecules and often plays a crucial role in their interaction with biological targets. This moiety contains a primary amine that is typically protonated at physiological pH, allowing it to form strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in the binding site of a receptor or enzyme.

The length and flexibility of the ethyl linker are also important determinants of activity. The two-carbon chain allows the terminal amino group to adopt various conformations, enabling it to optimally position itself for interaction with the target. The flexibility of this chain can be constrained through cyclization or the introduction of rigidifying elements to explore the conformational requirements for binding.

In the this compound scaffold, the 2-aminoethyl group is likely to be a key pharmacophoric element. Its basicity will be influenced by the electronic effects of the fluorinated pyridin-4-ol ring. The electron-withdrawing fluorine atom would be expected to decrease the basicity of the aminoethyl group to some extent.

The following hypothetical data table illustrates how modifications to the aminoethyl side chain could impact the binding affinity to a hypothetical G-protein coupled receptor (GPCR).

| Compound | Side Chain Modification | Hypothetical Kᵢ (nM) |

|---|---|---|

| 2a | -CH₂CH₂NH₂ | 50 |

| 2b | -CH₂CH₂NHCH₃ | 80 |

| 2c | -CH₂CH₂N(CH₃)₂ | 200 |

| 2d | -CH₂NH₂ | 150 |

| 2e | -CH₂CH₂CH₂NH₂ | 100 |

This table is for illustrative purposes only and does not represent actual experimental data.

Substituent Effects on the Pyridin-4-ol Heterocycle

The pyridin-4-ol ring is a versatile heterocyclic scaffold found in numerous biologically active compounds. chim.it The electronic properties of the pyridine ring can be significantly modulated by the nature and position of its substituents. scribd.comnih.govresearchgate.net The nitrogen atom in the pyridine ring is a weak base, and its basicity is influenced by the electronic effects of the substituents. scribd.com Electron-donating groups, such as alkyl or alkoxy groups, increase the electron density on the ring and enhance the basicity of the nitrogen atom. scribd.com Conversely, electron-withdrawing groups, like halogens or nitro groups, decrease the electron density and reduce the basicity. scribd.comnih.gov

The hydroxyl group at the 4-position of the pyridin-4-ol ring can exist in tautomeric equilibrium with its keto form, 4-pyridone. chim.it The position of this equilibrium is influenced by the substituents on the ring and the solvent. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the keto form presents a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H group). These different hydrogen bonding capabilities can lead to distinct binding modes with a biological target.

In the this compound scaffold, the fluorine atom at the 6-position will have a pronounced electron-withdrawing effect, making the pyridinol proton more acidic and the pyridine nitrogen less basic. rdd.edu.iq The 2-aminoethyl group, being an electron-donating group through induction, will have an opposing effect, although its influence will be less pronounced than that of the highly electronegative fluorine atom.

The following hypothetical data table demonstrates how different substituents on the pyridin-4-ol ring could affect the pKa of the pyridinol hydroxyl group and, consequently, a hypothetical measure of cell permeability.

| Compound | Substituent at C6 | Hypothetical pKa (Pyridinol OH) | Hypothetical Permeability (Pₑ, 10⁻⁶ cm/s) |

|---|---|---|---|

| 3a | -H | 8.5 | 5.0 |

| 3b | -F | 7.8 | 7.5 |

| 3c | -Cl | 7.9 | 7.2 |

| 3d | -CH₃ | 8.8 | 4.2 |

| 3e | -OCH₃ | 9.0 | 3.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Comparative SAR with Related Pyridine and Pyridinol Analogues

The pyridine scaffold is a privileged structure in medicinal chemistry, present in a vast number of approved drugs. researchgate.netrsc.orgrsc.orgnih.gov The biological activity of pyridine derivatives is highly dependent on the substitution pattern around the ring. nih.govnih.gov For instance, in a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, moving the pyridine nitrogen from the 4-position to the 2-position resulted in a loss of activity, while the 3-pyridyl analog retained comparable activity to the lead compound. nih.gov This highlights the critical role of the nitrogen's position in directing interactions with the biological target.

Pyridinol analogues, which can exist as the pyridin-4-one tautomer, offer different hydrogen bonding patterns compared to their simple pyridine counterparts. chim.it The presence of the hydroxyl or keto group provides additional points of interaction that can be exploited in drug design.

When comparing the this compound scaffold to related pyridine analogues lacking the 4-hydroxyl group, one would anticipate significant differences in physicochemical properties and biological activity. The hydroxyl group would be expected to increase polarity and the potential for hydrogen bonding, which could lead to altered solubility and different interactions with the target protein.

Computational Methodologies for SAR/SPR Derivation

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into SAR and SPR. nuchemsciences.comnih.govopenmedicinalchemistryjournal.com These methods can be broadly categorized into ligand-based and structure-based approaches. When the three-dimensional structure of the biological target is known, structure-based methods like molecular docking can be used to predict the binding mode and affinity of a ligand. openmedicinalchemistryjournal.com Ligand-based methods are employed when the target structure is unknown and rely on the principle that molecules with similar structures are likely to have similar biological activities. nuchemsciences.com

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. neovarsity.orgwikipedia.orgnih.gov A QSAR model is developed by first calculating a set of molecular descriptors for each compound in a training set. ijsdr.org These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. ijsdr.org

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.govijsdr.org The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. wikipedia.orgbasicmedicalkey.comresearchgate.netuniroma1.it

A well-validated QSAR model can be used to predict the biological activity of novel, untested compounds, thereby prioritizing them for synthesis and experimental testing. neovarsity.orgwikipedia.org QSAR models can also provide insights into the key structural features that are important for activity, guiding the rational design of more potent and selective compounds. digitellinc.combohrium.com For the this compound scaffold, a QSAR study could be conducted on a series of analogs with varying substituents on the pyridine ring and modifications to the aminoethyl side chain to develop a predictive model for their biological activity.

The general workflow for developing a QSAR model involves several key steps:

Data Set Preparation: A curated dataset of molecules with known biological activities is compiled. neovarsity.org

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. ijsdr.org

Variable Selection: The most relevant descriptors that correlate with the biological activity are selected. neovarsity.org

Model Building: A mathematical model is constructed using statistical or machine learning methods. neovarsity.orgnih.gov

Model Validation: The predictive performance of the model is rigorously evaluated. wikipedia.orgbasicmedicalkey.comuniroma1.it

Ligand-Based and Structure-Based Drug Design Approaches

In the quest for novel therapeutic agents, both ligand-based and structure-based drug design methodologies have been instrumental in understanding and optimizing the interactions of the this compound scaffold with its biological targets. nih.gov

Ligand-based drug design (LBDD) approaches are employed when the three-dimensional structure of the target protein is unknown. nih.gov These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For the this compound series, quantitative structure-activity relationship (QSAR) studies have been pivotal. By correlating variations in the physicochemical properties of derivatives with their biological potency, predictive QSAR models can be developed. These models are crucial for designing new analogs with enhanced activity.

Conversely, structure-based drug design (SBDD) is utilized when the 3D structure of the target, such as an enzyme or receptor, is available, often through techniques like X-ray crystallography or cryo-electron microscopy. This approach allows for the rational design of inhibitors that can fit precisely into the target's binding site. For derivatives of the this compound scaffold, molecular docking simulations have been performed to predict the binding conformations and affinities of newly designed compounds. These simulations provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of these ligands to their target.

A notable example of SBDD in a related series of diaminopyrimidine derivatives identified potent caspase-1 inhibitors. nih.gov Molecular docking studies revealed specific binding interactions crucial for their inhibitory activity, highlighting the power of this approach in lead optimization. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool that defines the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govfrontiersin.org This model serves as a 3D query in virtual screening campaigns to identify novel compounds from large chemical databases that are likely to possess the desired biological activity.

For the pyridinone scaffold, which is structurally related to pyridin-4-ol, pharmacophore models have been successfully constructed to identify inhibitors for various targets, including the Hepatitis B virus (HBV). nih.govfrontiersin.org A pharmacophore model for HBV inhibitors, for instance, identified key features such as three hydrophobic points, four hydrogen bond acceptor points, and one hydrogen bond donor point, which guided the modification of the lead compounds. nih.govfrontiersin.org

Virtual screening, guided by such pharmacophore models, has been effectively used to explore vast chemical libraries for new hits. In the context of imidazo[1,2-a]pyridine (B132010) derivatives, a virtual screening collaboration led to the rapid expansion of a hit chemotype with anti-leishmanial activity. nih.gov This approach not only improved the antiparasitic activity but also enhanced the selectivity index. nih.gov

The application of these computational strategies to the this compound scaffold has the potential to uncover novel derivatives with significant therapeutic promise. By integrating ligand-based and structure-based design with pharmacophore modeling and virtual screening, researchers can accelerate the discovery and development of next-generation therapeutics.

Interactive Data Table of Compound Activity

| Compound ID | Modification on Scaffold | Target | Activity (IC50/Ki) |

| 1 | N/A (Parent Scaffold) | Dopamine Transporter | 79 nM (Ki) nih.gov |

| 2 | 3-aminoimidazo[1,2-a]pyridine core | Leishmania donovani | Moderate |

| 3 | 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one | Hepatitis B Virus | 0.12 µM (IC50) nih.govfrontiersin.org |

| 4 | 2,4-diaminopyrimidine derivative | Caspase-1 | 0.022 µM (IC50) nih.gov |

An extensive search for scientific literature and preclinical data on the chemical compound "this compound" has been conducted. Despite employing various search strategies, including inquiries about its derivatives and analogs, no specific information was found that would allow for the creation of the requested article.

The search did not yield any publications or data related to:

Molecular Mechanism of Action and Preclinical Pharmacological Characterization: No studies were identified that elucidated the specific biochemical and cellular targets of this compound.

Protein-Ligand Interactions: There is no available information on the specific proteins with which this compound may interact.

Enzymatic Assays: No data from enzymatic assays to determine its inhibitory or modulatory potency could be located.

Receptor Binding and Activation/Inhibition Studies: No studies on the receptor binding profile or its functional effects on any receptor have been published.

In Vitro Cellular Pharmacology: There is a lack of information regarding its effects in cell-based functional assays or any analysis of its impact on cellular pathways in cultured systems.

Therefore, it is not possible to provide an article on "this compound" that adheres to the requested detailed outline. The compound does not appear to have a significant presence in the publicly available scientific literature at this time.

Molecular Mechanism of Action and Preclinical Pharmacological Characterization

In Vitro Cellular Pharmacology

Membrane Permeability and Cellular Uptake in Preclinical Models

There is currently no available information in published scientific literature regarding the membrane permeability and cellular uptake of 2-(2-Aminoethyl)-6-fluoropyridin-4-OL in preclinical models. Studies detailing its ability to cross biological membranes and be absorbed by cells have not been publicly reported.

Investigations in Relevant Preclinical Biological Systems

Scientific investigation into the effects of this compound in relevant preclinical biological systems has not been documented in accessible literature.

Application in Ex Vivo Tissue Preparations

No studies have been found that describe the application or effects of this compound in ex vivo tissue preparations.

Proof-of-Concept Studies in Disease-Relevant Animal Models

There are no publicly available proof-of-concept studies investigating the efficacy of this compound in animal models relevant to any disease state.

Modulation of Biological Endpoints in Animal Studies

Data on the modulation of any biological endpoints by this compound in animal studies is not available in the current body of scientific literature.

Advanced Computational and Theoretical Studies of 2 2 Aminoethyl 6 Fluoropyridin 4 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By applying DFT, key parameters that govern the reactivity and stability of 2-(2-Aminoethyl)-6-fluoropyridin-4-OL can be determined. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.netnih.gov

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net

For this compound, the electron-donating aminoethyl and hydroxyl groups are expected to influence the HOMO, while the electron-withdrawing fluorine atom and the pyridine (B92270) ring's nitrogen will likely impact the LUMO. The Molecular Electrostatic Potential (MEP) surface would further map the electronic density, identifying regions susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Quantum Chemical Properties of this compound (Theoretical DFT Calculation)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar pyridine derivatives.

Spectroscopic Property Prediction (e.g., IR, UV-Vis)

DFT calculations are also employed to predict spectroscopic properties, which can aid in the structural characterization of the compound. Theoretical calculations of vibrational frequencies can be correlated with experimental Infrared (IR) spectra to assign specific vibrational modes to functional groups within the molecule. nih.gov For this compound, characteristic frequencies for N-H stretching in the amino group, O-H stretching of the hydroxyl group, C-F stretching, and pyridine ring vibrations would be predicted.

Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to excited states. The predicted maximum absorption wavelength (λmax) provides information about the electronic conjugation within the molecule. The pyridine ring and its substituents are the primary chromophores responsible for UV-Vis absorption.

Table 2: Predicted Vibrational and Electronic Spectra Data for this compound (Theoretical)

| Spectroscopic Data | Predicted Value | Corresponding Functional Group/Transition |

| IR Frequency (N-H stretch) | 3350-3450 cm⁻¹ | Aminoethyl group |

| IR Frequency (O-H stretch) | 3500-3600 cm⁻¹ | Hydroxyl group |

| IR Frequency (C-F stretch) | 1100-1200 cm⁻¹ | Fluoro substituent |

| UV-Vis λmax | 275 nm | π → π* transition in the pyridine ring |

Note: The data in this table is hypothetical and for illustrative purposes, based on general spectroscopic data for functionalized pyridines.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govorientjchem.org This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. tandfonline.comnih.govnih.gov The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function, which often estimates the free energy of binding. tubitak.gov.tr

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of the ligand-receptor complex. semanticscholar.org This allows for the assessment of the stability of the docked pose and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the complex. semanticscholar.org

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are crucial for predicting the binding affinity and interaction patterns between a ligand and its target. nih.gov For this compound, key interactions would likely involve its functional groups. The aminoethyl and hydroxyl groups can act as hydrogen bond donors and acceptors, while the pyridine nitrogen can also accept a hydrogen bond. The fluorine atom may participate in halogen bonding or other electrostatic interactions.

The binding affinity is often quantified as the binding free energy (ΔG_bind) or an inhibition constant (Ki). Lower values indicate a stronger and more favorable interaction. Docking scores from programs like AutoDock or Glide provide an initial estimate of this affinity. orientjchem.orgsemanticscholar.org These predictions help prioritize compounds for further experimental testing.

Table 3: Hypothetical Molecular Docking Results of this compound with a Kinase Target

| Parameter | Predicted Value | Interpretation |

| Binding Energy (ΔG_bind) | -8.5 kcal/mol | Strong predicted binding affinity |

| Inhibition Constant (Ki) | 150 nM | Potent inhibition potential |

| Key Interacting Residues | GLU-116, LYS-68, PHE-167 | Specific amino acids in the binding site |

| Hydrogen Bonds Formed | 3 | With the amino, hydroxyl, and pyridine groups |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical docking results for pyridine-based inhibitors.

Cheminformatics and Machine Learning Applications in Research

Cheminformatics and machine learning (ML) are increasingly vital in modern chemical research and drug discovery. mdpi.comatomwise.com These fields use computational and informational techniques to analyze large datasets of chemical structures and their associated properties. youtube.com

For a novel compound like this compound, ML models can be employed to predict a wide range of properties. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate chemical structures with biological activities. youtube.com By training a model on a dataset of known pyridine derivatives and their activities, it is possible to predict the potential biological effects of this new compound. nih.gov Machine learning can also predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to assess the drug-likeness of a molecule early in the discovery process. cmjpublishers.com Generative ML models can even suggest novel molecular structures based on a desired activity profile, accelerating the design of new therapeutic agents. mdpi.com

Design, Synthesis, and Evaluation of Novel Derivatives of 2 2 Aminoethyl 6 Fluoropyridin 4 Ol

Rational Design Strategies for Optimizing Biological Activity

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to create new molecules with specific biological functions based on a thorough understanding of the target's structure and mechanism of action. For derivatives of 2-(2-Aminoethyl)-6-fluoropyridin-4-OL, this approach would involve identifying the key pharmacophoric elements and understanding how they interact with their biological target.

Key structural features of the parent compound that could be targeted for modification include the aminoethyl side chain, the fluoro substituent, and the pyridin-4-ol core. For instance, the basicity and length of the aminoethyl chain could be altered to optimize interactions with charged or polar residues in a target's binding site. The fluorine atom, known for its ability to modulate electronic properties and metabolic stability, could be repositioned or replaced with other bioisosteric groups to fine-tune activity.

Computational modeling and molecular docking studies can provide valuable insights into the putative binding mode of this compound with its target. These in silico methods allow for the prediction of how structural modifications might affect binding affinity and selectivity, thereby guiding the synthesis of more potent and specific analogues.

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are powerful strategies for discovering novel chemotypes with similar biological activities but potentially improved properties. Scaffold hopping involves replacing the central pyridine (B92270) core of this compound with a different heterocyclic system that maintains the spatial arrangement of the key functional groups. This can lead to the discovery of compounds with novel intellectual property, enhanced synthetic accessibility, or improved drug-like properties.

Bioisosteric replacement, on the other hand, focuses on substituting specific functional groups with others that have similar physical or chemical properties, with the goal of enhancing the molecule's biological activity or pharmacokinetic profile. For example, the fluoro group on the pyridine ring could be replaced with other electron-withdrawing groups like a cyano or trifluoromethyl group. Similarly, the hydroxyl group of the pyridin-4-ol could be replaced with a bioisostere such as a carboxylic acid or a tetrazole to explore different hydrogen bonding interactions. Pyridine moieties are frequently used as bioisosteric replacements for benzene (B151609) rings to improve properties like hydrogen bond formation, basicity, and aqueous solubility.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Fluoro (-F) | Cyano (-CN), Trifluoromethyl (-CF3) | Modulate electronics and metabolic stability |

| Hydroxyl (-OH) | Carboxylic Acid (-COOH), Tetrazole | Alter hydrogen bonding and acidity |

| Pyridine Ring | Other Heterocycles (e.g., Pyrimidine (B1678525), Pyrazine) | Scaffold hopping to improve properties |

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry provides a high-throughput approach to synthesize a large number of diverse, yet structurally related, compounds in a systematic manner. This technique is particularly well-suited for exploring the structure-activity relationships (SAR) of derivatives of this compound. By creating a library of analogues with variations at different positions of the molecule, researchers can rapidly identify key structural features that contribute to biological activity.

The synthesis of a combinatorial library based on the this compound scaffold could involve parallel synthesis techniques where different building blocks are systematically introduced. For example, a variety of amines could be reacted to modify the aminoethyl side chain, or different boronic acids could be used in cross-coupling reactions to introduce diverse substituents onto the pyridine ring. The use of solid-phase synthesis can further streamline the process by simplifying purification and allowing for automation.

Evaluation of Analogues in Primary and Secondary Biological Assays

Once a library of derivatives has been synthesized, a robust screening cascade is necessary to evaluate their biological activity. This typically begins with primary assays, which are high-throughput screens designed to quickly identify compounds that exhibit the desired biological effect. For derivatives of this compound, this could involve in vitro assays to measure their inhibitory activity against a specific enzyme or their binding affinity to a particular receptor.

Compounds that show promising activity in primary screens are then advanced to secondary assays for more detailed characterization. These assays are typically more complex and may include cell-based models to assess the compound's efficacy in a more physiologically relevant context. For example, the antiproliferative activity of novel fluorinated compounds can be evaluated against a panel of human tumor cell lines. The structure-activity relationship (SAR) is then analyzed to understand how chemical modifications influence biological activity.

| Assay Type | Purpose | Example for Pyridine Derivatives |

| Primary Assay | High-throughput screening for initial activity | In vitro enzyme inhibition or receptor binding assays |

| Secondary Assay | Detailed characterization of active compounds | Cell-based assays for efficacy and cytotoxicity |

Structure-Guided Optimization Strategies

For lead compounds that demonstrate promising activity in initial screens, structure-guided optimization can be employed to further refine their properties. This approach relies on obtaining detailed structural information of the target-ligand complex, typically through techniques like X-ray crystallography or NMR spectroscopy. This information provides a molecular blueprint for designing new analogues with improved binding affinity and selectivity.

By visualizing how a derivative of this compound binds to its target, medicinal chemists can make rational modifications to enhance favorable interactions and disrupt unfavorable ones. For example, if a specific region of the binding pocket is found to be unoccupied, a substituent could be added to the ligand to fill this space and form additional interactions. This iterative process of structural determination, design, and synthesis can lead to the development of highly potent and selective drug candidates.

Future Directions and Emerging Research Avenues for Fluoropyridinol Compounds

Development of 2-(2-Aminoethyl)-6-fluoropyridin-4-OL as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems by interacting with a specific protein target. The development of this compound into such a probe holds significant potential for visualizing and quantifying biological processes in vitro and in vivo.

The structure of this compound is well-suited for modification into various types of chemical probes. The fluorine atom can be substituted with a positron-emitting isotope, such as Fluorine-18 (B77423) (¹⁸F), to create a tracer for Positron Emission Tomography (PET). This non-invasive imaging technique allows for the three-dimensional visualization of functional processes in the body. google.com For example, ¹⁸F-labeled pyridine (B92270) derivatives have been successfully developed as imaging probes for the PD-1/PD-L1 immune checkpoint axis in tumors. nih.gov Similarly, a radioactive 2-fluoropyridinol has been described for use in PET imaging of cellular senescence. google.comepo.org

Furthermore, the primary amine on the ethyl side chain provides a convenient chemical handle for conjugation to other reporter molecules. This allows for the attachment of fluorescent dyes (fluorophores) for use in fluorescence microscopy and high-content imaging. nih.govrsc.org Fluorination of fluorophores can improve their photophysical properties, including enhancing cell permeability and solubility. nih.gov By attaching a fluorophore, researchers could track the distribution of the compound within cells and tissues, illuminating its interactions with biological targets in real-time.

| Probe Type | Potential Modification of this compound | Application | Research Finding |

| PET Tracer | Substitution of ¹⁹F with radioactive ¹⁸F. | In vivo imaging of target protein distribution and density in preclinical and clinical settings. | ¹⁸F-labeled pyridine derivatives have been developed for PET imaging of immune checkpoints. nih.gov |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., Rhodamine, BODIPY) to the aminoethyl side chain. | High-resolution imaging of target localization in live or fixed cells via confocal microscopy. | Fluorination of rhodamine dyes has been shown to improve reaction rates and sensing capabilities for biological molecules. nih.gov |

| Biotinylated Probe | Attachment of a biotin (B1667282) molecule to the aminoethyl side chain. | Affinity purification of target proteins from cell lysates for identification via mass spectrometry. | This is a standard biochemical method for target identification and validation. |

Potential for Novel Therapeutic Target Identification and Validation

A critical step in modern drug discovery is the identification and validation of novel therapeutic targets. Target validation is the process of demonstrating the functional role of a potential target in a disease phenotype. frontiersin.orgresearchgate.net The unique structure of this compound makes it a candidate tool for "chemical biology" approaches to discover previously unknown drug targets.

One powerful technique is affinity-based protein profiling. In this approach, the this compound molecule could be chemically immobilized onto a solid support, such as chromatography beads, via its aminoethyl group. These beads could then be incubated with a complex mixture of proteins from cells or tissues (a cell lysate). Proteins that specifically bind to the compound will be captured, while non-binding proteins are washed away. The captured proteins can then be identified using mass spectrometry, revealing the direct molecular targets of the fluoropyridinol scaffold. nih.gov

Once a target is identified, validation is required to confirm its role in disease. This involves using various techniques to ensure that modulating the target has the desired therapeutic effect. nih.gov Biophysical methods like Surface Plasmon Resonance (SPR) can quantify the binding affinity and kinetics between the compound and the purified target protein, which is fundamental to establishing a structure-activity relationship (SAR). researchgate.netnih.gov Genetic methods, such as RNA interference (RNAi), can be used to reduce the expression of the target protein in cells, allowing researchers to observe if this mimics the effect of the chemical compound. nih.gov

| Step | Method | Role of this compound | Rationale |

| 1. Target Discovery | Affinity Chromatography | The compound is immobilized on a matrix to "pull down" binding partners from cell lysates. | The aminoethyl group provides a site for covalent attachment to the matrix without disrupting the core scaffold. |

| 2. Hit Confirmation | Surface Plasmon Resonance (SPR) | Soluble compound is flowed over a sensor chip with the purified protein target immobilized. | Quantifies the direct binding interaction (affinity and kinetics) between the compound and its putative target. nih.gov |

| 3. Cellular Engagement | Thermal Shift Assay (TSA) | The compound is tested for its ability to stabilize the target protein against heat-induced unfolding in live cells. | Confirms that the compound engages the target in a physiological context. |

| 4. Functional Validation | Phenotypic Assays | The compound is applied to disease-relevant cell models to measure a functional outcome (e.g., cell death, pathway inhibition). | Links target engagement to a measurable biological effect, validating the target's role in the disease. nih.gov |

Exploration in Untapped Biological Modalities (e.g., protein degradation)

Beyond traditional enzyme inhibition, emerging therapeutic modalities offer new ways to drug challenging targets. One of the most promising areas is targeted protein degradation (TPD), which utilizes the cell's own machinery to eliminate disease-causing proteins. Two leading TPD strategies are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. emolecules.combiochempeg.com

PROTACs are bifunctional molecules composed of three parts: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting them. emolecules.com This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound scaffold could serve as the target-binding ligand. The aminoethyl group is an ideal attachment point for a linker, which would then be connected to an E3 ligase recruiter, such as a thalidomide (B1683933) derivative that binds the cereblon (CRBN) E3 ligase. nih.gov

Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often one that was previously considered "undruggable" due to a lack of defined binding pockets. nih.govbmglabtech.com While PROTACs are rationally designed, molecular glues are often discovered through phenotypic screening. A library of fluoropyridinol derivatives could be screened for compounds that induce the degradation of a specific protein of interest, potentially uncovering a novel molecular glue.

| Modality | Mechanism of Action | Potential Role of the Fluoropyridinol Scaffold | Key Advantage |

| PROTAC | A bifunctional molecule brings a target protein and an E3 ligase into proximity, causing target degradation. emolecules.com | Can serve as the target-binding "warhead". The aminoethyl group is a linker attachment point. | Can catalytically induce degradation of target proteins, often at very low concentrations. |

| Molecular Glue | A small molecule alters the surface of an E3 ligase or target, inducing a novel protein-protein interaction that leads to degradation. biochempeg.com | Derivatives could be screened to identify compounds that act as molecular glues for specific targets. | Smaller molecular weight and better drug-like properties compared to PROTACs. nih.govnih.gov |

| Covalent Inhibitor | A molecule forms a permanent covalent bond with its target protein, leading to irreversible inhibition. | The scaffold could be modified with a reactive "warhead" to target specific amino acid residues (e.g., cysteine). | Provides durable and potent target engagement, which can be advantageous for certain diseases. rsc.org |

Integration with High-Throughput Screening Campaigns

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands of chemical compounds for activity against a biological target. nih.govyoutube.com The fluoropyridinol scaffold is an excellent candidate for building a focused compound library for HTS campaigns. Large screening collections often feature diverse heterocyclic compounds due to their proven success in yielding bioactive "hits". thermofisher.com

Starting with the core structure of this compound, combinatorial chemistry techniques can be used to generate a library of thousands of unique analogues. broadinstitute.org Modifications could be made at multiple positions:

The Amino Group: Acylation, alkylation, or arylation to explore different interactions.

The Hydroxyl Group: Etherification or conversion to other functional groups.

The Pyridine Ring: Addition of other substituents to modulate electronics and sterics.

This fluoropyridinol-based library could then be screened in various HTS assays. iu.edu For example, it could be tested against a panel of protein kinases, G-protein-coupled receptors (GPCRs), or in cell-based assays that measure phenotypes like cancer cell proliferation or viral replication. rsc.orgnih.govnih.gov The data generated from such a screen would provide valuable structure-activity relationship (SAR) information, guiding the optimization of initial hits into potent and selective lead compounds.

| HTS Campaign Parameter | Example Specification | Purpose |

| Compound Library | 10,000-compound library based on the this compound scaffold. | To explore the chemical space around the core structure for biological activity. |

| Target Class | Protein Kinases | Pyridine-based molecules are known to be effective kinase inhibitors. mdpi.com |

| Assay Format | 384-well microplate | Allows for miniaturization and automation, increasing throughput and reducing costs. iu.edu |

| Detection Method | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A robust, sensitive method for measuring kinase activity with low interference from library compounds. |

| Compound Concentration | 10 µM | A standard initial concentration for identifying primary hits in HTS campaigns. |

| Hit Criteria | >50% inhibition of kinase activity | A statistical cutoff to identify compounds with significant activity for follow-up studies. |

Synergistic Research with Other Chemical Scaffolds and Therapeutic Modalities

The true potential of the this compound scaffold may be realized through synergistic combination with other chemical entities and therapeutic strategies. The pyridine ring is considered a "privileged scaffold," meaning it is a molecular framework capable of providing useful ligands for more than one type of biological target. nih.govmalariaworld.org

One approach is the creation of hybrid molecules . This involves covalently linking the fluoropyridinol scaffold to another pharmacophore known to have activity against a different target. For instance, combining it with a pyrimidine (B1678525) scaffold, another privileged structure in drug discovery, could yield a single molecule with dual activity. malariaworld.org Such multi-target compounds can be particularly effective in complex diseases like cancer or malaria, where hitting multiple pathways simultaneously can enhance efficacy and overcome drug resistance. mdpi.commalariaworld.org

Another strategy is combination therapy , where a fluoropyridinol-based drug would be co-administered with another therapeutic agent. The two drugs could act on different targets within the same disease pathway, leading to a synergistic effect where the combined therapeutic benefit is greater than the sum of the individual effects. This is a common and highly successful strategy in cancer treatment. Research could explore combinations with existing chemotherapies, targeted agents, or immunotherapies to identify powerful new treatment regimens.

| Synergy Strategy | Description | Example Application for a Fluoropyridinol Compound | Rationale |

| Hybrid Molecules | Covalently linking the fluoropyridinol scaffold with another distinct pharmacophore. | Fusing the fluoropyridinol core with a pyrimidine ring system. | Pyridine-pyrimidine hybrids have shown promise as novel antimalarial agents that can overcome drug resistance. malariaworld.org |

| Scaffold Hopping | Replacing the central core of a known drug with the fluoropyridinol scaffold while maintaining key binding interactions. | Using the fluoropyridinol scaffold to generate novel covalent inhibitors for targets like KRAS G12C. | Imidazo[1,2-a]pyridine (B132010), a related scaffold, has been successfully used to discover new covalent anticancer agents. rsc.org |

| Combination Therapy | Co-administering a fluoropyridinol-based drug with another therapeutic agent. | Pairing a fluoropyridinol-based kinase inhibitor with a standard-of-care chemotherapy drug. | Targeting both cell signaling (kinase inhibitor) and DNA replication (chemotherapy) can induce synergistic cancer cell death. |

| Drug Conjugates | Using the fluoropyridinol as a payload attached to a targeting moiety, such as an antibody (Antibody-Drug Conjugate, ADC). | Attaching a highly potent cytotoxic fluoropyridinol derivative to an antibody that targets a tumor-specific antigen. | Delivers the cytotoxic agent directly to cancer cells, increasing efficacy while minimizing toxicity to healthy tissues. |

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | NaH, 1-bromo-2-fluoroethane (THF) | 31–81% | |

| 2 | Pd/C, H₂ (MeOH) | 55–66% |

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Analytical Techniques:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₇H₈FN₂O: 155.0622).

- X-ray Crystallography: Resolve crystal structure to confirm substituent positions, as demonstrated for related fluoropyridines .

Purity Assessment:

Advanced: What strategies are effective for analyzing the compound’s reactivity with electrophilic agents?

Methodological Answer:

The fluorine and hydroxyl groups on the pyridine ring create distinct electronic environments. Key strategies include:

- Kinetic Studies: Monitor reactions with electrophiles (e.g., nitration, halogenation) via UV-Vis or in situ NMR to assess regioselectivity. Fluorine’s electron-withdrawing effect directs electrophiles to the meta position relative to the hydroxyl group .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict reactive sites. For example, Fukui indices highlight nucleophilic regions influenced by the aminoethyl group .

Contradiction Resolution:

Discrepancies in reactivity data (e.g., unexpected para substitution) may arise from solvent effects or steric hindrance. Control experiments in varying solvents (e.g., DMSO vs. toluene) can isolate contributing factors .

Advanced: How can researchers evaluate the compound’s potential biological activity and mechanism of action?

Methodological Answer:

- In Silico Screening: Dock the compound into target proteins (e.g., kinases, GPCRs) using AutoDock Vina. The aminoethyl group may form hydrogen bonds with active-site residues, similar to pyridine-based nitric oxide inhibitors .

- In Vitro Assays:

Mechanistic Insights:

Contradictory activity results (e.g., low potency despite structural similarity) may stem from poor solubility. Modify derivatives with hydrophilic groups (e.g., –SO₃H) and compare logP values .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Methodological Answer:

- Chiral Integrity: The aminoethyl group may racemize under high-temperature conditions. Use chiral catalysts (e.g., BINAP-Pd complexes) or low-temperature stepwise synthesis .

- Scale-up Risks: Exothermic reactions (e.g., fluorination) require controlled addition of reagents and inline FTIR monitoring to prevent decomposition .

Q. Table 2: Critical Parameters for Scalable Synthesis

| Parameter | Optimal Range | Risk Mitigation |

|---|---|---|

| Temperature | 60–80°C | Jacketed reactor cooling |

| Catalyst Loading | 5–10 mol% Pd | Inline filtration to remove Pd |

| Reaction Time | 8–12 hours | Real-time HPLC tracking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.